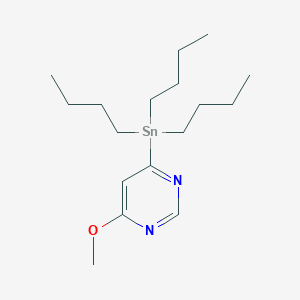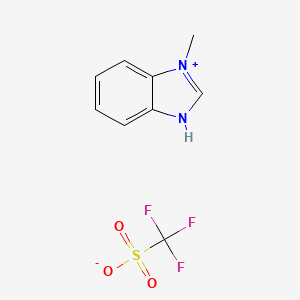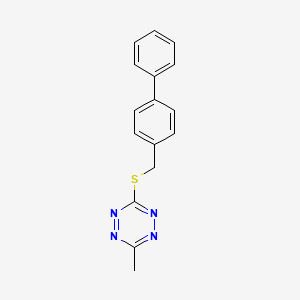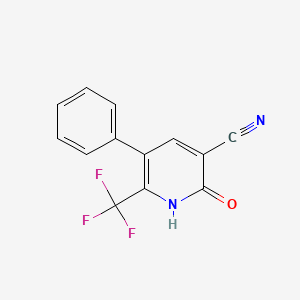
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone, also known as CTP-2P, is a novel pyridinone compound with potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. CTP-2P has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, CTP-2P has been found to possess a range of advantageous properties, such as excellent solubility in water, good thermal stability, and low toxicity. This makes CTP-2P an attractive compound for further research and development.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has been studied extensively in the scientific literature, and has been found to possess a wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, this compound has been found to possess a range of advantageous properties, such as excellent solubility in water, good thermal stability, and low toxicity. This makes this compound an attractive compound for further research and development.
Wirkmechanismus
The exact mechanism of action of 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that the compound interacts with various cellular targets, including enzymes, receptors, and proteins. This compound is thought to modulate the activity of these targets, resulting in the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, inhibit bacterial growth, and inhibit tumor growth. Additionally, this compound has been found to possess antioxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is stable at room temperature. Additionally, this compound is soluble in water, making it easy to work with in aqueous solutions. However, this compound is not completely non-toxic and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone. These include further investigations into the compound’s mechanism of action, studies to better understand the compound’s biochemical and physiological effects, and the development of new synthesis methods for this compound. Additionally, further research into the potential therapeutic applications of this compound is warranted. Finally, investigations into the potential toxicity and side effects of this compound should be conducted.
Synthesemethoden
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone can be synthesized through a series of reactions, beginning with the reaction of 3-cyano-5-phenyl-2(1H)-pyridinone with trifluoroacetic anhydride. This reaction results in the formation of a trifluoromethylated pyridinone derivative, which can then be further reacted with an aldehyde to form the desired this compound molecule. The synthesis of this compound has been described in detail in a number of publications, and is a relatively straightforward process.
Eigenschaften
IUPAC Name |
2-oxo-5-phenyl-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)11-10(8-4-2-1-3-5-8)6-9(7-17)12(19)18-11/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDPSOVDDZIKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C(=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



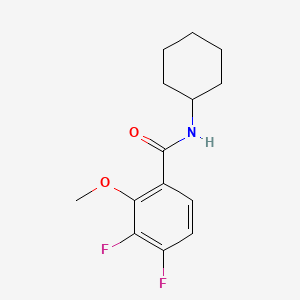
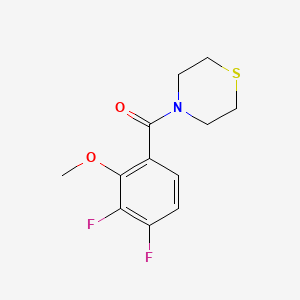


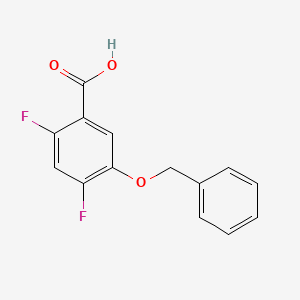

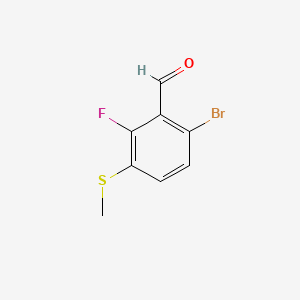
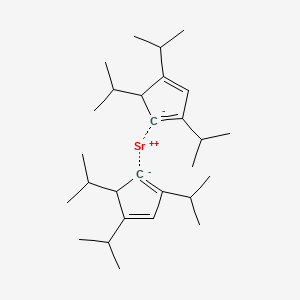
![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)
